molecular formula C26H24N2O4S2 B2545799 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide CAS No. 1105214-97-8

3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide

Cat. No.: B2545799
CAS No.: 1105214-97-8
M. Wt: 492.61
InChI Key: IDJUONQOEUZAQP-UHFFFAOYSA-N
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Description

3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EMs compound and has been synthesized using various methods. The purpose of

Scientific Research Applications

Synthesis and Characterization Techniques

  • Facile Synthesis Approach :The Gewald reaction, an organocatalyzed process conducted in aqueous conditions with triethylamine, demonstrates a method for synthesizing 2-amino-3-carboxamide derivatives of thiophene. This method offers an efficient, room-temperature synthesis, providing a potential pathway for creating derivatives of the compound (Abaee & Cheraghi, 2013).

  • Domino Reaction for Sulfenylation and Oxygenation :The KIO3-catalyzed domino reaction, utilizing enaminones and thiophenols, facilitates the synthesis of 3-sulfenylated chromones under metal-free conditions. This approach highlights a novel synthesis path that could be applied to the sulfenylation and oxygenation of thiophene derivatives (Zhong et al., 2017).

  • Direct Arylation Method :A palladium-catalyzed direct regiospecific arylation at C5 of thiophenes bearing SO2R substituents at C3 has been developed. This method provides a straightforward route to 5-arylated thiophene-3-sulfonic amides or esters, potentially applicable to the functionalization of the compound of interest (Bheeter, Bera, & Doucet, 2013).

  • Antimicrobial Activity of Derivatives :Thiazole derivatives and their synthesized fused derivatives, including thiophene components, have demonstrated antimicrobial activities against various bacterial and fungal isolates. This suggests the potential biomedical applications of thiophene-2-carboxamide derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).

  • Synthesis of Schiff Bases and Complexes :The synthesis of novel Schiff bases and their Cr(III) and Zn(II) complexes from thiophene-3-carboxylate derivatives has shown significant antibacterial activity. This underscores the compound's relevance in creating compounds with potential therapeutic applications (Altundas et al., 2010).

  • Carbonic Anhydrase Inhibitors :Aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII, featuring structural similarities to thiophene-2-carboxamide, highlight the compound's potential in designing inhibitors with specific isoenzyme affinities, offering insights into therapeutic applications (Supuran et al., 2013).

  • Photoinduced Electron Transfer Polymerization :The study of sulfur-containing carboxylic acids in photoinduced free-radical polymerizations opens up possibilities for using thiophene derivatives in polymer science, potentially leading to applications in electronics and materials science (Wrzyszczyński et al., 2000).

Future Directions

The future directions for the study and application of this compound and similar thiophene derivatives are vast. They are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name

3-[(4-ethylphenyl)-methylsulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-3-19-9-13-21(14-10-19)28(2)34(30,31)24-17-18-33-25(24)26(29)27-20-11-15-23(16-12-20)32-22-7-5-4-6-8-22/h4-18H,3H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJUONQOEUZAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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